molecular formula C14H20O3 B8728365 Methyl 4-butoxy-3,5-dimethylbenzoate

Methyl 4-butoxy-3,5-dimethylbenzoate

Cat. No.: B8728365
M. Wt: 236.31 g/mol
InChI Key: NIDJBAWSPVDZBS-UHFFFAOYSA-N
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Description

Methyl 4-butoxy-3,5-dimethylbenzoate is an aromatic ester featuring a benzoate backbone substituted with a butoxy group at the para position (C4) and methyl groups at the meta positions (C3 and C5). Its molecular formula is C₁₄H₂₀O₃, with a molecular weight of 236.31 g/mol. The compound is synthesized via alkylation of methyl 4-hydroxy-3,5-dimethylbenzoate using iodobutane or similar alkylating agents in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF . The product is typically obtained as a viscous oil, characterized by spectroscopic methods:

  • ¹H NMR: Aromatic protons (2H, singlet at ~7.90 ppm due to symmetry), butoxy chain protons (triplet at ~4.01 ppm for OCH₂, multiplet at ~1.81–1.50 ppm for CH₂ groups, and terminal CH₃ at ~0.93 ppm) .
  • IR: Strong absorption at ~1729 cm⁻¹ (ester C=O stretch) .

Notably, commercial availability of this compound has been discontinued, as indicated by .

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

methyl 4-butoxy-3,5-dimethylbenzoate

InChI

InChI=1S/C14H20O3/c1-5-6-7-17-13-10(2)8-12(9-11(13)3)14(15)16-4/h8-9H,5-7H2,1-4H3

InChI Key

NIDJBAWSPVDZBS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1C)C(=O)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Boiling Point (°C) Key Properties
Methyl 4-butoxy-3,5-dimethylbenzoate -O(CH₂)₃CH₃ (C4), -CH₃ (C3/C5) 236.31 ~310 (estimated) Lipophilic, viscous oil
Methyl 4-chloro-3,5-dimethylbenzoate -Cl (C4), -CH₃ (C3/C5) 198.65 275–280 Crystalline solid; higher polarity
Methyl 4-bromo-3,5-dimethylbenzoate -Br (C4), -CH₃ (C3/C5) 243.10 310.8 Dense (1.4 g/cm³); reactive in coupling
Methyl 4-cyano-3,5-dimethylbenzoate -CN (C4), -CH₃ (C3/C5) 189.21 333.3 (predicted) Electron-deficient; prone to hydrolysis
Methyl 4-methoxy-3,5-dimethylbenzoate -OCH₃ (C4), -CH₃ (C3/C5) 194.23 ~260 Lower lipophilicity; solid

Key Observations :

  • Thermal Stability : Longer alkoxy chains (butoxy) increase molecular weight and boiling points relative to halogens (Cl, Br) .
  • Reactivity : Halogenated analogs (Cl, Br) are more reactive in cross-coupling reactions (e.g., Suzuki coupling), whereas the butoxy group may participate in ether cleavage under acidic conditions .

Reactivity in Hydrolysis and Functionalization

  • Ester Hydrolysis : this compound undergoes hydrolysis in basic conditions (e.g., NaOH/MeOH) to yield 4-butoxy-3,5-dimethylbenzoic acid, analogous to the dichloro derivative (99% yield in ). The butoxy group remains intact during hydrolysis .
  • Acid Chloride Formation: Reaction with oxalyl chloride/DMF converts the acid to its chloride, a precursor for amides or thioureas (). This pathway is less feasible for cyano-substituted esters due to competing nitrile reactivity .

Research Findings and Implications

  • Synthetic Utility: Alkylation of phenolic esters (e.g., ) is a generalizable method for introducing diverse alkoxy groups, enabling modular synthesis of analogs .
  • Spectroscopic Trends : Symmetrical substitution (3,5-dimethyl) simplifies NMR spectra, with singlets for aromatic protons and distinct alkyl chain signals .

Preparation Methods

Step 1: Alkylation of Methyl 4-Hydroxy-3,5-Dimethylbenzoate

  • Reactants : Methyl 4-hydroxy-3,5-dimethylbenzoate (1 eq), 1-bromobutane (1.2 eq), K₂CO₃ (2 eq).

  • Conditions : DMF, 80–100°C, 8–24 hours.

  • Intermediate : Methyl 4-butoxy-3,5-dimethylbenzoate (Yield: 70–78%).

Step 2: Esterification (if needed)

  • Reactants : 4-Butoxy-3,5-dimethylbenzoic acid, methanol, H₂SO₄.

  • Yield : 90–95% after purification.

Key Insight : Alkylation efficiency depends on the base and solvent polarity. DMF enhances nucleophilicity, while K₂CO₃ minimizes side reactions.

Solid Acid Catalysis Using FeNP@SBA-15

FeNP@SBA-15, a mesoporous silica-supported iron oxide catalyst, enables solvent-free esterification under mild conditions.

Procedure :

  • Reactants : 4-Butoxy-3,5-dimethylbenzoic acid (1 eq), methanol (2 eq).

  • Catalyst : FeNP@SBA-15 (0.1 mol%), 60°C, 6 hours.

  • Yield : 98% with >99% purity.

  • Reusability : Retains activity for 10 cycles without significant loss.

Advantages : Eliminates solvent waste, energy-efficient, and high catalytic turnover.

Steglich Esterification for Acid-Sensitive Substrates

For substrates requiring neutral conditions, Steglich esterification employs coupling agents like DCC/DMAP.

Procedure :

  • Reactants : 4-Butoxy-3,5-dimethylbenzoic acid (1 eq), methanol (1.2 eq), DCC (1.5 eq), DMAP (0.1 eq).

  • Conditions : CH₂Cl₂, 25°C, 12–24 hours.

  • Yield : 80–88%.

Mechanism : DCC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with methanol via DMAP catalysis.

Limitations : Higher cost due to reagents and purification needs.

Continuous-Flow Synthesis Using PAFR Catalyst

A porous phenolsulphonic acid–formaldehyde resin (PAFR) enables continuous-flow esterification in water.

Procedure :

  • Reactants : 4-Butoxy-3,5-dimethylbenzoic acid, methanol.

  • Conditions : PAFR-packed reactor, 100°C, residence time 30 minutes.

  • Yield : 89–94%.

  • Throughput : 12 g/h with stable operation over 96 hours.

Advantages : Green chemistry compliant, reduces solvent use, and scalable for industrial applications.

Comparative Analysis of Methods

MethodCatalyst/ReagentsTemperature (°C)Time (h)Yield (%)AdvantagesLimitations
Fischer EsterificationH₂SO₄65–856–1285–92Low cost, scalableCorrosive, energy-intensive
Alkylation + EsterificationK₂CO₃, H₂SO₄80–1002470–95Flexible for derivativesMulti-step, moderate yields
FeNP@SBA-15FeNP@SBA-1560698Solvent-free, reusableRequires catalyst synthesis
Steglich EsterificationDCC/DMAP2512–2480–88Mild conditionsExpensive reagents
PAFR Continuous-FlowPAFR1000.589–94High throughput, greenSpecialized equipment required

Q & A

Q. What are the recommended synthetic routes for Methyl 4-butoxy-3,5-dimethylbenzoate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves alkylation of a phenolic precursor. For example:

  • Step 1: Alkylation of 4-hydroxy-3,5-dimethylbenzoate using iodobutane in the presence of a base (e.g., K₂CO₃) in DMF at elevated temperatures to introduce the butoxy group .
  • Step 2: Methylation of the carboxylic acid group using methyl iodide or dimethyl sulfate under basic conditions.

Optimization Tips:

  • Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
  • Adjust solvent polarity (e.g., DMF vs. acetone) to improve yield.
  • Purify intermediates via column chromatography (e.g., 1–20% MeOH in DCM) .

Key Data:

  • Yield: ~91% under optimized conditions (e.g., excess iodobutane, 24h reflux) .
  • Purity: Confirm via GC (>95%) or NMR (e.g., δH 7.90 ppm for aromatic protons) .

Q. How can structural characterization of this compound be performed using spectroscopic methods?

Answer:

  • ¹H/¹³C NMR:
    • Aromatic protons appear as a singlet (~7.90 ppm, 2H, ArH).
    • Butoxy group protons: δH 4.01 ppm (t, J = 6.8 Hz, CH₂), δH 0.93 ppm (t, CH₃) .
    • Methyl ester: δC 52.6 ppm (CH₃) .
  • IR Spectroscopy:
    • Ester carbonyl stretch at ~1729 cm⁻¹; aromatic C-H stretches at ~2959 cm⁻¹ .
  • Mass Spectrometry:
    • ESI-MS m/z 277.06 (M+H)+ .

Q. What are the critical safety considerations for handling this compound in the laboratory?

Answer:

  • PPE Requirements:
    • Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
    • Use fume hoods to minimize inhalation of vapors .
  • Storage:
    • Store in sealed containers at 0–6°C to prevent degradation .
  • Spill Management:
    • Neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic effects of the butoxy and methyl substituents influence the compound’s reactivity in nucleophilic acyl substitution?

Answer:

  • Steric Effects:
    • The 3,5-dimethyl groups hinder access to the carbonyl carbon, slowing nucleophilic attack.
    • Butoxy group’s electron-donating nature increases electron density at the ester carbonyl, reducing electrophilicity .
  • Experimental Validation:
    • Compare reaction rates with analogs (e.g., 4-methoxy vs. 4-butoxy derivatives) using kinetic studies.
    • Use DFT calculations to map electron density distribution (e.g., Mulliken charges) .

Q. What strategies can resolve contradictions in reported bioactivity data for structurally related benzoate esters?

Answer:

  • Case Study: Conflicting microbial degradation pathways (e.g., Rhodococcus vs. Pseudomonas strains) .
  • Approach:
    • Perform controlled assays under identical conditions (pH, temperature, nutrient media).
    • Use isotopic labeling (e.g., ¹⁴C) to track metabolite formation.
    • Validate via LC-MS/MS and comparative genomics to identify strain-specific enzymes .

Q. How can computational modeling predict the environmental fate of this compound?

Answer:

  • Methods:
    • Hydrolysis Prediction: Use QSAR models to estimate half-life in aqueous systems (pH-dependent).
    • Degradation Pathways: Simulate oxidative cleavage of the butoxy chain via Gaussian09 at the B3LYP/6-31G* level .
  • Validation:
    • Compare with experimental data from soil microcosm studies .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

Answer:

  • Key Issues:
    • Racemization during esterification due to acidic α-protons.
    • Low chiral induction from planar aromatic systems.
  • Solutions:
    • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during alkylation.
    • Employ enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers .

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